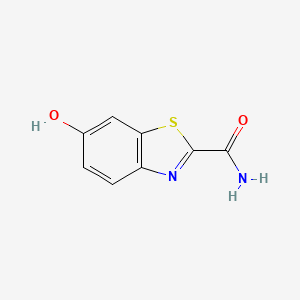

2-Benzothiazolecarboxamide, 6-hydroxy-

Description

6-Hydroxy-2-benzothiazolecarboxamide is a benzothiazole derivative characterized by a hydroxyl (-OH) group at the 6-position and a carboxamide (-CONH₂) group at the 2-position of the benzothiazole core. This compound has garnered attention as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease. Synthesis typically involves condensation reactions, such as the coupling of L-cysteine esters with benzoquinone derivatives under mild conditions . Structural characterization via NMR and HRMS confirms its purity and stability .

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

6-hydroxy-1,3-benzothiazole-2-carboxamide |

InChI |

InChI=1S/C8H6N2O2S/c9-7(12)8-10-5-2-1-4(11)3-6(5)13-8/h1-3,11H,(H2,9,12) |

InChI Key |

YVWKVSNJQPPMEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methoxyphenyl Thiooxamic Acid

The foundational step in this route involves preparing 4-methoxyphenyl thiooxamic acid, achieved by reacting 4-methoxyaniline with thioglycolic acid under alkaline conditions. This intermediate is isolated via acidification and purified by recrystallization.

Oxidation to 6-Methoxybenzothiazole-2-Carboxylic Acid

The thiooxamic acid is oxidized using potassium ferricyanide in a sodium hydroxide medium at temperatures below 10°C. This step forms the benzothiazole ring, yielding the sodium salt of 6-methoxybenzothiazole-2-carboxylic acid, which is acidified to the free acid (mp 109–111°C):

Key Data :

Esterification and Amidation

The carboxylic acid is converted to its methyl ester using diazomethane in ether, followed by ammonolysis in methanol under reflux to form 6-methoxybenzothiazole-2-carboxamide:

Optimization :

Demethylation to 6-Hydroxy Derivative

The methoxy group is cleaved using pyridine hydrochloride at 160–180°C, yielding 6-hydroxy-2-benzothiazolecarboxamide:

Challenges :

Metalloporphyrin-Catalyzed Oxidation of 2-Methylbenzothiazole

Direct Oxidation to Carboxylic Acid

This green chemistry approach uses 2-methylbenzothiazole as the starting material, oxidized in an ethanol-water solvent with oxygen/hydrogen peroxide and a metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) iron porphyrin):

Conditions :

Conversion to Carboxamide

The carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonium hydroxide:

Advantages :

Ring Contraction of Benzo Thiazine Intermediates

Synthesis of 2-Alkoxy-7-Hydroxy-2H-Benzo Thiazine

A stable benzothiazine intermediate is formed via condensation of o-aminophenol derivatives with thiourea, followed by alkoxylation.

Acid-Catalyzed Ring Contraction

The thiazine undergoes ring contraction in acidic media to yield 6-hydroxybenzothiazole-2-carboxylic acid, which is subsequently amidated:

Limitations :

-

Decarboxylation : The carboxylic acid slowly decarboxylates at room temperature, requiring immediate use.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarboxamide, 6-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamyl group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of 2-carbamyl-6-oxo-benzothiazole.

Reduction: Formation of 2-amino-6-hydroxybenzothiazole.

Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Benzothiazolecarboxamide, 6-hydroxy- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.

Industry: Utilized in the development of fluorescent materials and imaging reagents.

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarboxamide, 6-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of benzothiazole derivatives are highly influenced by substituent groups. Below is a detailed comparison of 6-hydroxy-2-benzothiazolecarboxamide with analogous compounds:

Substituent Effects on Bioactivity

Key Observations :

- Hydroxy vs. Methoxy Groups : The hydroxyl group at the 6-position (6-hydroxy-2-benzothiazolecarboxamide) confers superior MAO-B inhibition compared to its methoxy analog, likely due to enhanced hydrogen bonding with the enzyme active site .

- Positional Isomerism : Shifting the methoxy group from the 6- to 5-position (5-methoxy-2-benzothiazolecarboxamide) shifts activity from neuroprotection to anticancer effects, highlighting the sensitivity of benzothiazoles to substituent placement .

- Core Heteroatom Variation : Replacing sulfur in benzothiazole with oxygen (benzoxazole derivatives) alters electronic properties and broadens applications but reduces MAO-B specificity .

Key Observations :

Q & A

Q. What are the key synthetic routes for 2-Benzothiazolecarboxamide, 6-hydroxy- derivatives, and how can reaction conditions be optimized?

The synthesis of 6-hydroxy-substituted benzothiazoles typically involves multi-step protocols. For example, intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride are prepared via bromination of 4-aminobenzoic acid with KSCN and Br₂ in acidic conditions (0–5°C), followed by alkaline hydrolysis . Acetylation or carboxamide functionalization at the 2-position can be achieved using reagents like Ac₂O or EDC/DMAP in DMF, with yields improved by ultrasound irradiation (50°C, 40 kHz) . Optimization focuses on controlling temperature, solvent polarity (e.g., EtOH vs. DMF), and catalyst selection to suppress side reactions like over-oxidation.

Q. What analytical techniques are critical for characterizing 6-hydroxy-substituted benzothiazoles?

Key methods include:

- HPLC-MS : For purity assessment and detecting hydroxylation patterns .

- ¹H/¹³C NMR : To confirm substitution positions (e.g., distinguishing 4- vs. 6-hydroxy isomers via coupling constants in aromatic regions) .

- Melting point analysis : Critical for verifying crystallinity and batch consistency (e.g., derivatives with 6-hydroxy groups often exhibit higher melting points due to hydrogen bonding) .

- FT-IR : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl (-OH stretch ~3200–3400 cm⁻¹) functional groups .

Q. What safety protocols are essential when handling 6-hydroxybenzothiazole derivatives?

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use N95 masks if airborne particulates form during weighing .

- Ventilation : Perform reactions in fume hoods or gloveboxes, especially when using Br₂ or thiocyanates .

- Waste disposal : Segregate halogenated and sulfur-containing waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How do structural modifications at the 2-carboxamide and 6-hydroxy positions influence biological activity?

- Antimicrobial activity : Substitution at the 6-hydroxy group with electron-withdrawing groups (e.g., -NO₂) enhances antibacterial potency by increasing membrane permeability. Conversely, 2-carboxamide acetylation reduces cytotoxicity while retaining antifungal activity .

- SAR studies : Computational modeling (e.g., molecular docking) reveals that 6-hydroxy groups form hydrogen bonds with bacterial DNA gyrase, while 2-carboxamide bulkiness affects binding pocket compatibility .

Q. How can researchers resolve contradictions in toxicity data for 6-hydroxybenzothiazole metabolites?

Discrepancies in toxicological profiles (e.g., EFSA’s flagged data gaps for 6-hydroxy-bentazone) require:

Q. What strategies improve yield in multi-step syntheses of 2,6-disubstituted benzothiazoles?

- Stepwise purification : Isolate intermediates (e.g., 2-aminobenzothiazole-5-carboxylic acid) via column chromatography before proceeding to acetylation/carboxamide coupling .

- Catalyst screening : DMAP improves carboxamide coupling efficiency (e.g., 20% yield increase in EDC-mediated reactions) .

- Solvent optimization : Polar aprotic solvents (DMF) enhance solubility of hydroxylated intermediates .

Q. How can computational tools guide the design of 6-hydroxybenzothiazole-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.